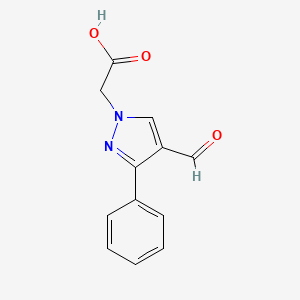

(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

Descripción

Historical Context of Pyrazole Chemistry

The exploration of pyrazole chemistry began in the late 19th century with the pioneering work of German chemists Ludwig Knorr and Hans von Pechmann. Knorr first coined the term "pyrazole" in 1883 while investigating heterocyclic compounds, and Pechmann later developed a seminal synthesis method in 1898 using acetylene and diazomethane. These foundational studies established pyrazole as a versatile scaffold, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Early research focused on elucidating the compound’s planar geometry and weak basicity (pK~a~ ~2.49), properties that later informed derivatization strategies. By the mid-20th century, the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked pyrazole’s entry into natural product chemistry, spurring interest in its biological potential.

Classification and Significance of Pyrazole Derivatives

Pyrazole derivatives are classified based on substitution patterns and functional groups, which dictate their applications:

The acetic acid moiety in this compound exemplifies strategic functionalization, combining a reactive formyl group for condensation reactions with a carboxylic acid for solubility or metal coordination.

Emergence of this compound in Research

This compound likely emerged from efforts to optimize pyrazole-based drug candidates by introducing dual-functional groups. The formyl group at position 4 enables Schiff base formation or nucleophilic additions, while the acetic acid chain at N1 enhances water solubility and bioisosteric potential. Synthetic routes may involve:

- Knorr-type cyclocondensation : Reacting 1,3-diketones with hydrazines to form the pyrazole core.

- Vilsmeier–Haack formylation : Introducing the formyl group at position 4 using DMF/POCl~3~.

- N-Alkylation : Attaching the acetic acid moiety via alkylation of the pyrazole nitrogen.

A hypothetical synthesis is illustrated below:

1. Cyclocondensation:

PhCOCH~2~COCH~3~ + NH~2~NH~2~ → 3-Ph-1H-pyrazole

2. Formylation:

3-Ph-1H-pyrazole + DMF/POCl~3~ → 4-formyl-3-Ph-1H-pyrazole

3. Alkylation:

4-formyl-3-Ph-1H-pyrazole + ClCH~2~COOH → Target compound

Current Research Landscape and Challenges

Recent studies focus on leveraging the compound’s bifunctional reactivity for:

- Antimicrobial agents : Hybridizing with quinolones or oxadiazoles to combat resistant strains.

- Anticancer scaffolds : Targeting BRAF kinase or estrogen receptors via the formyl group’s electrophilic interactions.

- Metal-organic frameworks (MOFs) : Utilizing the acetic acid group for coordinating transition metals.

Key challenges include :

A summary of recent advancements is provided in Table 1:

Table 1: Research Applications of Pyrazole-Acetic Acid Derivatives

Propiedades

IUPAC Name |

2-(4-formyl-3-phenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-8-10-6-14(7-11(16)17)13-12(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHHGFBHHJLDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353514-39-3 | |

| Record name | 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with ethyl bromoacetate in the presence of a base, followed by hydrolysis and oxidation to yield the desired product .

Industrial Production Methods

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives:

-

Potassium permanganate (KMnO₄) oxidation converts the aldehyde to a carboxylic acid. For example, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (structurally analogous) was oxidized to pyrazole-4-carboxylic acid (78) using KMnO₄ in pyridine-water medium, followed by esterification with ethanol to form ethyl ester 79 .

-

Chromium-based oxidants (e.g., acidic K₂Cr₂O₇) oxidize the aldehyde to esters, as seen in the synthesis of pyrazolyloxadiazoles .

Reduction Reactions

The aldehyde group is reduced to hydroxymethyl derivatives:

-

Sodium borohydride (NaBH₄) reduces the aldehyde to hydroxymethylpyrazoles under mild conditions. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were reduced to hydroxymethyl derivatives (74), which were further chlorinated with SOCl₂ to form 4-chloromethylpyrazoles (75) .

| Starting Material | Reducing Agent | Product | Application | Reference |

|---|---|---|---|---|

| Pyrazole-4-carbaldehyde | NaBH₄ | Hydroxymethylpyrazole | Intermediate for Wittig reactions |

Condensation Reactions

The aldehyde participates in nucleophilic additions and cyclocondensations:

-

Hydrazine derivatives form hydrazones. For instance, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid reacted with hydrazines in methanol/acetic acid to yield hydrazones with antimicrobial activity .

-

Active methylene compounds (e.g., thiosemicarbazide, hydroxylamine) form fused heterocycles. Pyrazole-4-carbaldehydes condensed with 2-mercaptoacetic acid and aromatic amines to produce pyrazolylthiazolidin-4-ones .

| Reactant | Conditions | Product | Biological Activity | Reference |

|---|---|---|---|---|

| Hydrazine | MeOH, AcOH | Hydrazone | Antimicrobial | |

| 2-Mercaptoacetic acid + aromatic amine | Toluene, reflux | Pyrazolylthiazolidin-4-one | Not reported |

Nitrile Formation

The aldehyde is converted to nitriles for heterocyclic synthesis:

-

Liq. NH₃/I₂ system transforms the aldehyde to nitriles. 5-Aryl-1-phenyl-1H-pyrazole-3-carbaldehydes were converted to nitriles (7a–d), which were cyclized with phenacyl bromides to form thiazole derivatives (10a–ab) .

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazole-3-carbaldehyde | NH₃, I₂ | Pyrazole-3-carbonitrile | 62–85 |

Esterification and Amidation

The carboxylic acid group undergoes derivatization:

-

Amidation with amines forms pyrazolylamides. For example, pyrazole-4-carboxylic acids (80) were converted to acyl chlorides (81) and then to amides (82) .

Wittig Reactions

The hydroxymethyl derivatives enable carbon-carbon bond formation:

-

Triphenylphosphine converts chloromethylpyrazoles (75) to phosphonium salts (76), which undergo Wittig reactions with aldehydes to form 4-[2-arylethenyl]pyrazoles (77) .

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-Chloromethylpyrazole | PPh₃, RCHO | 4-Styrylpyrazole |

Biological Activity Correlations

Derivatives exhibit notable bioactivity:

-

Hydrazones showed antimicrobial activity against Gram-positive bacteria (MIC values as low as 4 µg/mL) .

-

Thiazole derivatives (e.g., 10j) demonstrated dual antimicrobial and anticancer potential .

Key Trends and Gaps

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid acts as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Condensation Reactions: Useful for synthesizing larger heterocyclic compounds.

- Substitution Reactions: Can serve as a precursor for introducing functional groups into organic molecules.

Biology

The compound has shown promise in biological research, particularly in studies related to enzyme inhibition and biochemical assays. Its ability to interact with biological targets makes it a candidate for exploring:

- Enzyme Inhibition: Potential applications in drug discovery by targeting specific enzymes involved in disease processes.

- Biochemical Probes: Utilized in assays to study biological pathways.

Medicine

Research indicates that this compound may have significant medicinal applications:

- Antimicrobial Activity: Studies have demonstrated its effectiveness against various pathogens, including resistant strains of bacteria such as Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited zones of growth inhibition up to 85 mm in certain tests .

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Acinetobacter baumannii | 85 | 4 |

| MRSA | Varies | Varies |

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest .

Industry

In industrial applications, this compound is utilized in the production of:

- Agrochemicals: As an intermediate for developing new pesticides or herbicides.

- Dyes and Pigments: Its chemical structure allows for incorporation into various dye formulations.

Mecanismo De Acción

The mechanism of action of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes . The formyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The pyrazole-acetic acid scaffold allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The formyl group in the parent compound introduces polarity, balancing solubility and reactivity .

Electron-Donating/Withdrawing Groups: The nitro group (12h) enhances electrophilicity, making the compound more reactive in coupling reactions . Amino groups () improve aqueous solubility, critical for bioavailability.

Synthetic Flexibility :

Actividad Biológica

(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives, supported by diverse research findings.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with aldehyde precursors. This method allows for the formation of various hydrazone derivatives, which are then characterized using NMR and mass spectrometry techniques.

Example Synthesis Route:

- Starting Materials :

- Aldehyde precursor: 4-formyl-3-phenylpyrazole.

- Hydrazine derivatives: Various substituted hydrazines.

- Reaction Conditions :

- Solvent: Methanol or acetic acid as a catalyst.

- Temperature: Reflux for several hours.

- Characterization :

- Techniques: NMR, NMR, and HRMS.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound and its derivatives against various pathogens, including Gram-positive and Gram-negative bacteria.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition |

|---|---|---|---|

| 4a | Staphylococcus aureus | 0.78 µg/mL | 28 mm |

| 5a | Acinetobacter baumannii | 4 µg/mL | 85 mm |

| 7b | Escherichia coli | 0.22 µg/mL | Not specified |

| 10 | Bacillus subtilis | 6.25 µg/mL | Not specified |

Studies indicate that certain derivatives exhibit significant activity against multi-drug resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, which are critical concerns in modern medicine due to rising antibiotic resistance .

Anticancer Activity

Research has also highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 (Breast) | 10 µM | Induction of apoptosis |

| 8 | HepG2 (Liver) | 5 µM | Microtubule destabilization |

| 10c | A549 (Lung) | 15 µM | Cell cycle arrest |

The mechanism of action often involves apoptosis induction and disruption of microtubule assembly, making these compounds promising candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Substituents on the phenyl ring have been shown to enhance or diminish antimicrobial activity.

Key Findings on SAR:

- Fluoro Substitutions : Increased antimicrobial potency against Gram-negative bacteria.

- Electron-Withdrawing Groups : Such as carboxylic acids, often reduce activity.

- Hydrazone Derivatives : Display a wide range of biological properties, including antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via hydrazone formation or Mannich reactions. For instance, hydrazone derivatives of structurally similar pyrazole-carboxylic acids are synthesized by reacting pyrazole-aldehydes with hydrazine derivatives under reflux in ethanol . The Mannich reaction, involving condensation of amines with aldehydes and ketones, is also effective for introducing functional groups to the pyrazole core, as demonstrated in the synthesis of NCH(2)N-linked bis-pyrazolylmethyl derivatives . Key steps include:

- Step 1 : Formylation of 3-phenyl-1H-pyrazole using Vilsmeier-Haack conditions to introduce the 4-formyl group.

- Step 2 : Alkylation of the pyrazole nitrogen with bromoacetic acid to attach the acetic acid moiety.

- Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C).

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : The formyl proton appears as a singlet at δ ~9.8–10.2 ppm. The pyrazole ring protons resonate as distinct multiplets (δ 6.5–8.5 ppm), while the acetic acid moiety shows a characteristic triplet for the CH2 group (δ ~4.2 ppm) .

- IR : Stretching vibrations for C=O (formyl: ~1680 cm⁻¹; acetic acid: ~1700 cm⁻¹) and N–H (pyrazole: ~3200 cm⁻¹) confirm functional groups.

- X-ray Crystallography : Programs like SHELX (e.g., SHELXL for refinement) resolve crystal structures by analyzing diffraction data. For pyrazole derivatives, hydrogen-bonding networks between the acetic acid and formyl groups often stabilize the lattice .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Pyrazole derivatives are screened for antimicrobial activity using broth microdilution assays. For example:

- Antibacterial : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at concentrations of 12.5–100 µg/mL. MIC (Minimum Inhibitory Concentration) values are determined by turbidity measurements .

- Antifungal : Assay against Candida albicans using agar diffusion, with fluconazole as a positive control. Zones of inhibition >10 mm indicate potential activity.

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and purity?

- Methodological Answer :

- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track intermediate formation. Spots for the formyl intermediate (Rf ~0.5) and final product (Rf ~0.3) guide purification.

- Purification : Column chromatography with silica gel (60–120 mesh) and gradient elution (ethyl acetate:methanol, 95:5) isolates the product. Recrystallization from ethanol/water enhances purity.

- Yield Challenges : Competing side reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry (1:1.2 ratio of pyrazole to bromoacetic acid) and slow reagent addition .

Q. How should contradictory antimicrobial activity data be analyzed?

- Methodological Answer :

- Data Validation : Replicate assays (n ≥ 3) to assess reproducibility. For example, inconsistent MIC values against Pseudomonas aeruginosa may arise from biofilm formation, requiring additional biofilm disruption steps (e.g., sonication) .

- Mechanistic Studies : Use fluorescence microscopy with propidium iodide to differentiate bacteriostatic vs. bactericidal effects. Synergy assays (e.g., checkerboard method) evaluate combinatorial effects with commercial antibiotics.

- Structural-Activity Relationships (SAR) : Compare derivatives (e.g., replacing the phenyl group with halogens) to identify critical substituents. Molecular docking (AutoDock Vina) predicts binding to target enzymes like dihydrofolate reductase .

Q. What computational approaches elucidate the compound’s reactivity and stability?

- Methodological Answer :

- DFT Calculations : Gaussian 09 simulations at the B3LYP/6-311G(d,p) level optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites. The formyl group exhibits high electrophilicity (f⁺ ~0.15), making it reactive toward nucleophiles like hydrazines .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) combined with HPLC-MS identifies degradation products (e.g., oxidation of the formyl group to carboxylic acid).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.